

The Pharmacokinetics of Cariprazine: A Technical Guide

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Compound of Interest

Compound Name: Carprazidil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cariprazine, an atypical antipsychotic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical and clinical study data. This document details the absorption, distribution, metabolism, and excretion of Cariprazine and its major active metabolites, along with the experimental methodologies employed in these characterizations.

Introduction

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.^{[1][2][3]} It also acts as a partial agonist at serotonin 5-HT_{1A} receptors and an antagonist at 5-HT_{2B} receptors.^{[4][5]} The drug is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically equipotent to the parent drug and contribute significantly to its overall therapeutic effect.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of Cariprazine and its active metabolites have been characterized in both human and animal studies. A summary of key quantitative data is presented in the tables below.

Table 1: Human Pharmacokinetic Parameters of Cariprazine and its Metabolites

Parameter	Cariprazine	Desmethyl-cariprazine (DCAR)	Didesmethyl-cariprazine (DDCAR)	Total Active Moieties
Time to Steady State	1-2 weeks	1-2 weeks	4 weeks	3 weeks
Terminal Half-life ($t_{1/2}$)	31.6 - 68.4 hours	29.7 - 37.5 hours	314 - 446 hours	~1 week (effective)
Time to Peak Plasma Concentration (T_{max})	~3-6 hours	6.5 hours	18.1 hours	Not Reported
Plasma Protein Binding	91-97%	91-97%	91-97%	Not Reported

Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Cariprazine and DDCAR

Parameter	Cariprazine (1 mg/kg p.o.)	Didesmethyl-cariprazine (DDCAR) (0.9 mg/kg p.o.)
C_{max} (ng/mL)	Data not available	Data not available
T_{max} (h)	Data not available	Data not available
AUC (ng·h/mL)	Data not available	Data not available
$t_{1/2}$ (h)	Data not available	Data not available

Experimental Protocols

The pharmacokinetic characterization of Cariprazine and its metabolites involved a range of in vitro and in vivo studies. The methodologies for key experiments are detailed below.

Animal Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of Cariprazine and its metabolites in animal models.
- Subjects: Male Hannover Wistar rats and male NMRI mice.
- Administration:
 - Oral (p.o.): Cariprazine was administered at a dose of 1 mg/kg. Formulations included 0.1% acetic acid in deionized water and 5% Tween 80 in deionized water.
 - Intravenous (i.v.): Cariprazine was administered at a dose of 1 mg/kg. The formulation was 0.1% acetic acid/5.5% glucose in deionized water.
 - DDCAR Administration: Didesmethyl-cariprazine (DDCAR) was administered orally at 0.9 mg/kg (equimolar to cariprazine) in 5% Tween 80/d.w. and intravenously at 1 mg/kg in 1% lactic acid/0.9% NaCl.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of Cariprazine and its metabolites were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data using a model-independent approach with Kinetica software.

Human Pharmacokinetic Studies

- Objective: To evaluate the concentration-time profiles and key pharmacokinetic parameters of Cariprazine and its major active metabolites in humans.
- Study Design: Population pharmacokinetic analysis was performed using data from three phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania.
- Dosing: Cariprazine was administered orally once daily at doses ranging from 0.5 to 21 mg/day.

- **Sample Collection:** Blood samples were collected to measure plasma levels of Cariprazine, DCAR, and DDCAR. Sampling schemes included both full profiles and sparse sampling.
- **Modeling:** Nonlinear mixed-effects pharmacokinetic modeling was performed using the NONMEM software package.
 - Cariprazine pharmacokinetics were described by a three-compartment model with zero-order input to a depot compartment, followed by first-order absorption and elimination.
 - DCAR and DDCAR pharmacokinetics were described by two-compartment models with linear elimination.

Pharmacokinetic Profile

Absorption

Following oral administration, Cariprazine is slowly absorbed, with peak plasma concentrations occurring approximately 3 to 6 hours after a single dose. The administration of a single 1.5 mg dose with a high-fat meal did not significantly affect the C_{max} and AUC of Cariprazine or its desmethyl metabolite (DCAR).

Distribution

Cariprazine and its major active metabolites are highly bound to plasma proteins, with a binding rate of 91% to 97%. In rats, following acute administration, DDCAR was detected in the brain, but at much lower levels than the parent compound.

Metabolism

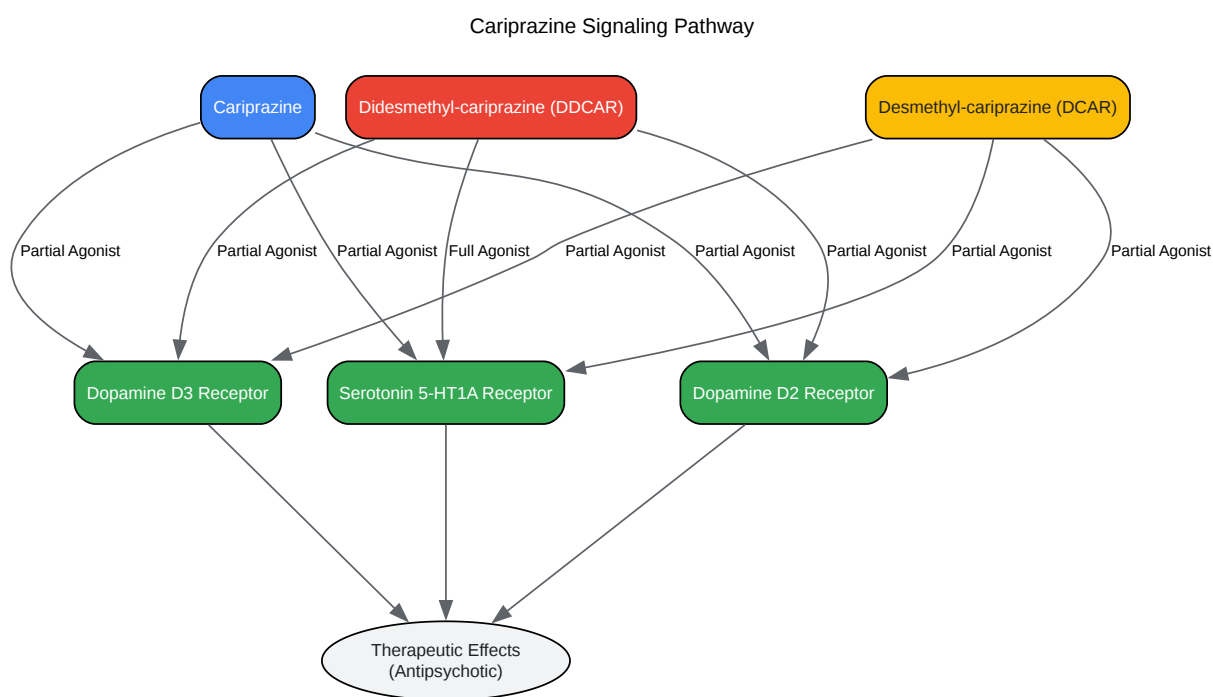
Cariprazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. The metabolism involves demethylation to form two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is further metabolized to DDCAR by the same enzymes. DDCAR is then metabolized by CYP3A4 to a hydroxylated metabolite.

Excretion

The elimination of Cariprazine is slow. Approximately 21% of a daily dose was recovered in the urine, with about 1.2% being excreted as the unchanged parent drug.

Visualizations

Signaling Pathway

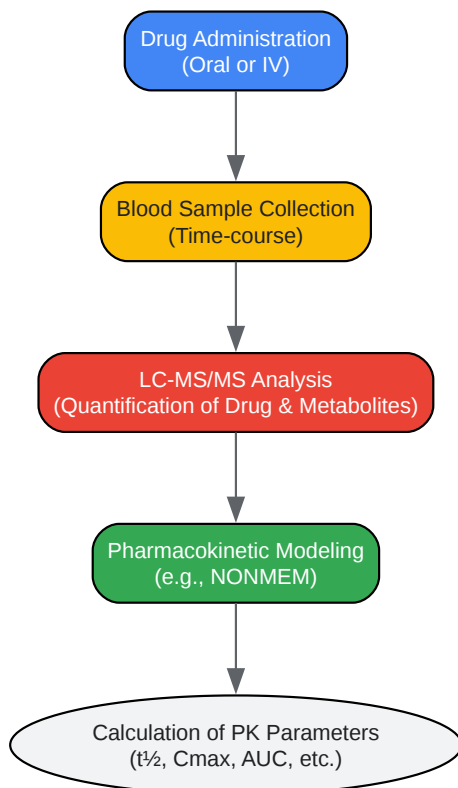


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Caption: Cariprazine and its metabolites' activity at dopamine and serotonin receptors.

Experimental Workflow

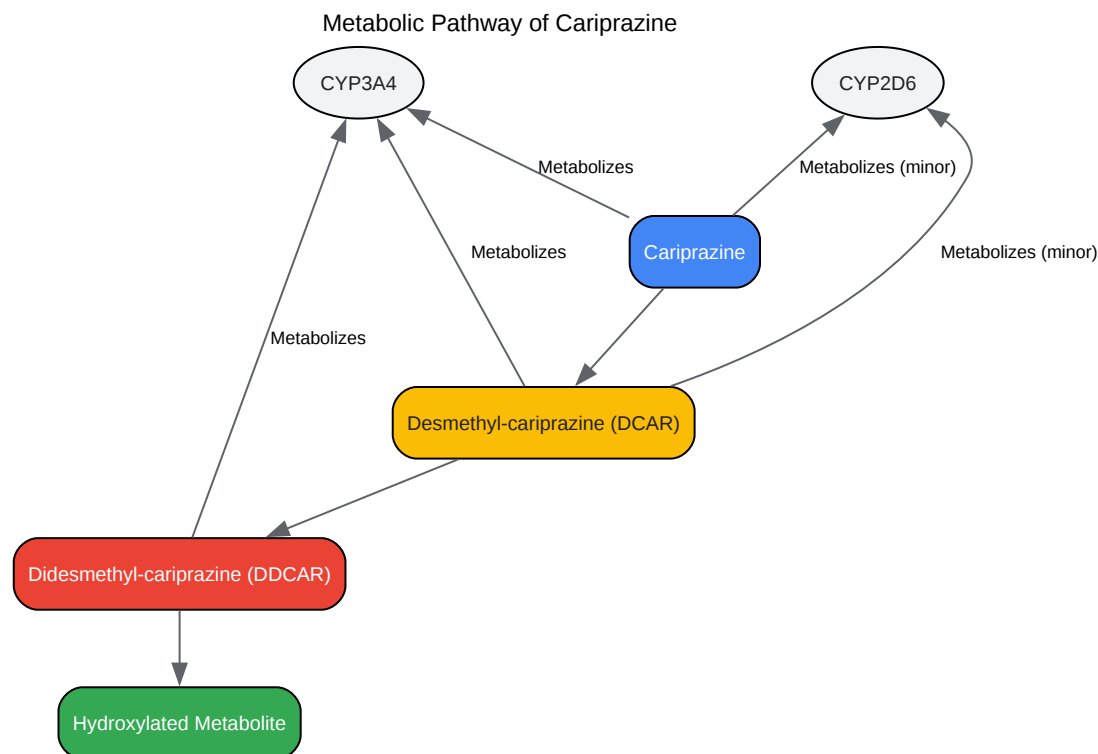
General Pharmacokinetic Study Workflow



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Caption: A generalized workflow for conducting pharmacokinetic studies.

Metabolic Pathway



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Caption: The metabolic conversion of Cariprazine to its major metabolites.

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